WAY-214156

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1007853-40-8 |

|---|---|

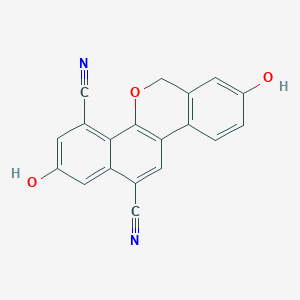

Molecular Formula |

C19H10N2O3 |

Molecular Weight |

314.3 g/mol |

IUPAC Name |

2,8-dihydroxy-6H-naphtho[1,2-c]isochromene-4,12-dicarbonitrile |

InChI |

InChI=1S/C19H10N2O3/c20-7-10-5-17-15-2-1-13(22)4-12(15)9-24-19(17)18-11(8-21)3-14(23)6-16(10)18/h1-6,22-23H,9H2 |

InChI Key |

UGZYFAJTTRGNOX-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)O)C3=C(O1)C4=C(C=C(C=C4C(=C3)C#N)O)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Immunomodulatory Landscape: A Technical Guide to the S1P1 Receptor Agonist CYM-5442

An important clarification on the subject of this guide: Initial searches for "WAY-214156" revealed a compound primarily identified as a selective estrogen receptor β (ERβ) agonist. However, the detailed technical requirements of this guide, focusing on signaling pathways and specific experimental workflows relevant to immunomodulation, align more closely with the mechanism of a selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. A well-characterized compound fitting this profile is CYM-5442 . This guide will, therefore, provide an in-depth technical overview of the mechanism of action of CYM-5442 as a representative selective S1P1 agonist, a class of molecules with significant therapeutic interest in autoimmune diseases.

Core Mechanism of Action: S1P1 Agonism and Lymphocyte Sequestration

CYM-5442 is a potent and highly selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating the trafficking of lymphocytes from secondary lymphoid organs.[1] The therapeutic potential of CYM-5442 in autoimmune diseases stems from its ability to induce a profound but reversible reduction in circulating lymphocytes, a condition known as lymphopenia.[1][2]

The core mechanism involves the following key steps:

-

Receptor Binding and Activation: CYM-5442 binds to and activates S1P1 receptors expressed on the surface of lymphocytes.[1]

-

Receptor Internalization: Continuous agonism by CYM-5442 leads to the internalization and subsequent degradation of the S1P1 receptor.[3][4] This process renders the lymphocytes unresponsive to the endogenous S1P gradient that normally guides their egress from lymph nodes.

-

Lymphocyte Sequestration: By functionally antagonizing the S1P1 receptor through its downregulation, CYM-5442 effectively traps lymphocytes within the lymph nodes, preventing their entry into the bloodstream and subsequent infiltration into tissues where they can mediate autoimmune inflammation.[1][3]

Quantitative Pharmacological Profile

The potency and selectivity of CYM-5442 have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

| Parameter | Value | Cell Line/System | Reference |

| EC50 | 1.35 nM | In vitro S1P1 receptor activation | [1] |

| EC50 | 46 nM | p42/p44 MAPK phosphorylation in CHO-K1 cells (WT S1P1) | [1][5] |

| EC50 | 67 nM | p42/p44 MAPK phosphorylation in CHO-K1 cells (R120A S1P1 mutant) | [1][5] |

| EC50 | 134 nM | p42/p44 MAPK phosphorylation in CHO-K1 cells (E121A S1P1 mutant) | [1][5] |

Table 1: In Vitro Potency of CYM-5442

| Species | Route of Administration | Dose | Effect | Reference |

| Mouse | Intraperitoneal (i.p.) | 10 mg/kg | 64% decrease in white blood cell count; 65% decrease in B-lymphocytes; 85% decrease in T-lymphocytes | [1] |

| Mouse | Intraperitoneal (i.p.) | 3 mg/kg (daily) | Significantly prolonged survival in a graft-versus-host disease (aGVHD) model | [3] |

Table 2: In Vivo Efficacy of CYM-5442

Signaling Pathways and Molecular Interactions

Activation of the S1P1 receptor by CYM-5442 initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase and the activation of downstream pathways such as the phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-mitogen-activated protein kinase (MAPK) pathway.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bio-techne.com [bio-techne.com]

- 3. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

WAY-214156: A Deep Dive into its Estrogen Receptor β Selectivity and Affinity

For Researchers, Scientists, and Drug Development Professionals

WAY-214156 is a synthetic, nonsteroidal compound that has garnered significant interest within the scientific community for its potent and selective agonist activity at the Estrogen Receptor β (ERβ). This technical guide provides a comprehensive overview of the binding affinity and functional selectivity of this compound, offering valuable insights for researchers engaged in endocrinology, oncology, and neurodegenerative disease research.

Quantitative Analysis of Receptor Binding and Functional Potency

The defining characteristic of this compound is its remarkable selectivity for ERβ over Estrogen Receptor α (ERα). This selectivity is crucial for therapeutic applications, as it allows for the targeted modulation of ERβ-mediated pathways while minimizing the potential side effects associated with ERα activation.

| Parameter | ERβ | ERα | Selectivity (ERα/ERβ) | Reference |

| Binding Affinity (IC50) | 4.2 nM | ~420 nM (estimated) | ~100-fold | [1] |

| Functional Potency | High | Low | High | [2] |

Note: The IC50 for ERα is estimated based on the reported 100-fold selectivity.

Experimental Protocols

To elucidate the binding and functional characteristics of this compound, a series of in vitro assays are typically employed. The following sections detail the methodologies for these key experiments.

Radioligand Competitive Binding Assay

This assay is fundamental for determining the binding affinity (Ki or IC50) of a test compound for a specific receptor.

Objective: To quantify the affinity of this compound for ERα and ERβ.

Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]-Estradiol) for binding to the estrogen receptor.

Materials:

-

Recombinant human ERα and ERβ protein

-

Radiolabeled ligand: [³H]-17β-Estradiol

-

This compound

-

Assay Buffer (e.g., Tris-HCl buffer containing protease inhibitors)

-

Scintillation cocktail

-

Glass fiber filters

-

96-well plates

Procedure:

-

A constant concentration of the respective estrogen receptor (ERα or ERβ) and the radiolabeled ligand are incubated in the wells of a 96-well plate.

-

This compound is added in increasing concentrations to compete with the radiolabeled ligand for binding to the receptor.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

-

The amount of radioactivity trapped on the filters, which is proportional to the amount of radioligand bound to the receptor, is measured using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Reporter Gene Assay

This cell-based functional assay is used to determine whether a ligand acts as an agonist or antagonist and to quantify its potency (EC50).

Objective: To assess the functional activity of this compound at ERα and ERβ.

Principle: This assay utilizes a host cell line that has been genetically engineered to express the estrogen receptor of interest (ERα or ERβ) and a reporter gene (e.g., luciferase) under the control of an Estrogen Response Element (ERE). Upon ligand binding and receptor activation, the receptor-ligand complex binds to the ERE, driving the expression of the reporter gene. The resulting signal (e.g., light output from luciferase) is proportional to the level of receptor activation.

Materials:

-

Host cell line (e.g., HEK293, HeLa)

-

Expression vectors for human ERα and ERβ

-

Reporter plasmid containing an ERE-driven luciferase gene

-

Transfection reagent

-

Cell culture medium

-

This compound

-

Luciferase assay reagent

Procedure:

-

Host cells are co-transfected with the expression vector for the desired estrogen receptor subtype and the ERE-luciferase reporter plasmid.

-

After an appropriate incubation period to allow for protein expression, the cells are treated with varying concentrations of this compound.

-

Following treatment, the cells are lysed, and the luciferase assay reagent is added.

-

The luminescence, which is directly proportional to the luciferase activity, is measured using a luminometer.

-

The concentration of this compound that produces 50% of the maximal response (EC50) is calculated to determine its potency as an agonist.

Coactivator Recruitment Assay

This assay provides insights into the molecular mechanism of receptor activation by measuring the ligand-dependent interaction between the estrogen receptor and a coactivator protein.

Objective: To determine if this compound promotes the recruitment of coactivators to ERβ.

Principle: Upon agonist binding, the estrogen receptor undergoes a conformational change that facilitates its interaction with coactivator proteins, a critical step in initiating gene transcription. This assay, often utilizing technologies like Fluorescence Resonance Energy Transfer (FRET), measures the proximity between the receptor and a labeled coactivator peptide.

Materials:

-

Purified, tagged (e.g., GST-tagged) ERβ Ligand Binding Domain (LBD)

-

Fluorescently labeled coactivator peptide (e.g., from SRC/p160 family)

-

This compound

-

Assay buffer

-

Microplate reader capable of detecting the specific fluorescent labels

Procedure:

-

The tagged ERβ LBD and the fluorescently labeled coactivator peptide are incubated together in a microplate well.

-

This compound is added at various concentrations.

-

If this compound is an agonist, it will induce a conformational change in the ERβ LBD, leading to the recruitment of the coactivator peptide.

-

This close proximity allows for FRET to occur between the labels on the receptor and the coactivator, resulting in a measurable signal change.

-

The magnitude of the FRET signal is proportional to the extent of coactivator recruitment and can be used to determine the EC50 for this interaction.

Visualizing Molecular Interactions and Experimental Processes

To further clarify the concepts discussed, the following diagrams illustrate the binding selectivity of this compound and the workflow of a typical binding assay.

Caption: Comparative binding affinity of this compound for ERβ and ERα.

Caption: Workflow of a radioligand competitive binding assay.

Signaling Pathways

This compound, as an ERβ agonist, is believed to exert its effects through the classical genomic signaling pathway.

Caption: Simplified genomic signaling pathway for ERβ agonists like this compound.

References

A Guide to the Hypothetical Synthesis of WAY-214156

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A detailed, experimentally verified synthesis pathway for WAY-214156 is not publicly available in the reviewed scientific literature or patent databases. This document presents a hypothetical synthesis route based on established organic chemistry principles and synthetic strategies for structurally related dibenzo[c,h]chromene derivatives. The following pathway is intended as a conceptual guide and has not been experimentally validated.

Introduction

This compound is a synthetic, nonsteroidal, selective estrogen receptor-beta (ERβ) agonist. Its chemical name is 2,8-Dihydroxy-6H-dibenzo[c,h]chromene-4,12-dicarbonitrile. The core structure of this compound is a dibenzo[c,h]chromene scaffold, a heterocyclic motif found in various biologically active molecules. The synthesis of such complex aromatic systems often involves multi-step sequences that build the fused ring system and introduce the required functional groups.

This guide outlines a plausible, albeit hypothetical, multi-step synthetic pathway to this compound. The proposed strategy involves the construction of the central pyran ring through an oxa-Pictet-Spengler type reaction or a related cyclization method, followed by functional group manipulations to install the nitrile and hydroxyl moieties.

Hypothetical Synthesis Pathway

The proposed synthesis of this compound can be conceptually divided into the following key stages:

-

Synthesis of a Biaryl Ether Intermediate: The pathway would likely commence with the formation of a biaryl ether, linking two appropriately substituted benzene (B151609) rings. This could be achieved via a nucleophilic aromatic substitution (SNAr) or a copper-catalyzed Ullmann condensation.

-

Formation of the Central Pyran Ring: The dibenzo[c,h]chromene core could be constructed through an intramolecular cyclization. A common method for forming such fused pyran rings is the oxa-Pictet-Spengler reaction, which involves the acid-catalyzed cyclization of a β-arylethyl ether onto an activated aromatic ring.

-

Introduction of Nitrile Groups: The two nitrile groups could be introduced at a later stage of the synthesis. This might be accomplished through a Sandmeyer reaction starting from corresponding amino groups or via palladium-catalyzed cyanation of aryl halides or triflates.

-

Demethylation to Yield the Final Product: If methoxy (B1213986) groups are used as protecting groups for the phenolic hydroxyls during the synthesis, a final demethylation step would be necessary to yield the dihydroxy product, this compound. This is commonly achieved using reagents like boron tribromide (BBr3).

Below is a visual representation of this hypothetical pathway.

Caption: Hypothetical synthesis workflow for this compound.

Experimental Protocols

As this is a hypothetical pathway, specific experimental protocols with precise reagent quantities, reaction times, and temperatures are not available. The following are generalized procedures for the key transformations, which would require extensive optimization for the specific substrates involved in the synthesis of this compound.

1. General Procedure for Williamson Ether Synthesis (Biaryl Ether Formation):

-

To a solution of a substituted phenol in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetone), a base (e.g., K2CO3, NaH, or Cs2CO3) is added, and the mixture is stirred at room temperature for a specified time to form the phenoxide.

-

The substituted benzyl halide is then added to the reaction mixture.

-

The reaction is heated to a temperature between 60-120 °C and monitored by TLC until completion.

-

Upon completion, the reaction is cooled to room temperature, quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

2. General Procedure for Oxa-Pictet-Spengler Cyclization (Pyran Ring Formation):

-

The biaryl ether intermediate is dissolved in a non-polar, anhydrous solvent (e.g., dichloromethane (B109758) or toluene).

-

A Lewis acid or a strong protic acid (e.g., BF3·OEt2, TiCl4, or polyphosphoric acid) is added to the solution at a controlled temperature (often 0 °C or room temperature).

-

The reaction mixture is stirred and monitored by TLC.

-

Once the starting material is consumed, the reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO3 or water.

-

The aqueous layer is extracted with an organic solvent.

-

The combined organic extracts are washed with brine, dried, and concentrated.

-

The resulting crude product is purified by chromatography.

3. General Procedure for Introduction of Nitrile Groups (via Sandmeyer Reaction):

-

An aromatic amine precursor is dissolved in an aqueous acidic solution (e.g., HCl or H2SO4) and cooled to 0-5 °C.

-

A solution of sodium nitrite (B80452) (NaNO2) in water is added dropwise to form the diazonium salt.

-

In a separate flask, a solution of copper(I) cyanide (CuCN) in a suitable solvent is prepared.

-

The cold diazonium salt solution is slowly added to the CuCN solution.

-

The reaction mixture is allowed to warm to room temperature and then heated to promote the reaction, which is monitored by gas evolution and TLC.

-

After completion, the mixture is cooled, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

Purification is typically performed by column chromatography.

4. General Procedure for Demethylation:

-

The methoxy-protected compound is dissolved in an anhydrous chlorinated solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to a low temperature (e.g., -78 °C or 0 °C).

-

A solution of boron tribromide (BBr3) in the same solvent is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until the reaction is complete as indicated by TLC.

-

The reaction is carefully quenched by the slow addition of methanol (B129727) or water at a low temperature.

-

The product is extracted with an organic solvent, and the organic layer is washed with water and brine.

-

The organic phase is dried over an anhydrous salt and concentrated under reduced pressure.

-

The crude product is purified by chromatography or recrystallization.

Quantitative Data

Due to the lack of a published synthesis, no quantitative data such as reaction yields, molar equivalents of reagents, or specific reaction conditions can be provided. The development of a viable synthesis for this compound would require extensive experimental work to optimize each step of the proposed pathway.

Conclusion

While a definitive, experimentally validated synthesis of this compound is not publicly documented, this guide provides a scientifically plausible, hypothetical pathway for its construction. The proposed route utilizes standard and well-established reactions in organic synthesis to assemble the complex dibenzo[c,h]chromene core and install the necessary functional groups. Researchers aiming to synthesize this compound or related compounds may find this conceptual framework a useful starting point for developing a successful synthetic strategy. Further investigation into the patent literature and related chemical syntheses is recommended to refine this hypothetical pathway.

WAY-214156: A Deep Dive into the Discovery and Development of a Selective ERβ Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-214156 is a potent and highly selective synthetic nonsteroidal agonist of the Estrogen Receptor β (ERβ). Developed by Wyeth, this small molecule has been a valuable tool in elucidating the physiological roles of ERβ, particularly in the context of inflammation. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound, including its binding affinity, selectivity, and mechanism of action. Detailed experimental protocols for key assays are provided, along with a summary of its anti-inflammatory properties.

Introduction

The discovery of a second estrogen receptor, ERβ, opened new avenues for therapeutic intervention, offering the potential to harness the beneficial effects of estrogen signaling while avoiding the proliferative effects associated with Estrogen Receptor α (ERα). This led to the development of selective ERβ agonists, with the goal of targeting specific tissues and pathways. This compound emerged from Wyeth's research program as a compound with high affinity and selectivity for ERβ, positioning it as a promising candidate for investigating the therapeutic potential of ERβ activation, particularly in inflammatory diseases.[1][2]

Discovery and Synthesis

This compound, with the chemical name 2,8-Dihydroxy-6H-dibenzo[c,h]chromene-4,12-dicarbonitrile, belongs to a class of dibenzo[c,h]chromene derivatives. The discovery of this class of compounds was driven by the need for nonsteroidal ligands with high selectivity for ERβ over ERα.

While the specific discovery paper for this compound is not publicly available, a patent filed by Wyeth (WO 03051863) describes a series of benzo[d]naphtho[1,2-b]pyran derivatives, a closely related chemical scaffold, with potent ERβ-selective activity. This patent highlights the potential of these compounds for treating inflammatory conditions.

The synthesis of the dibenzo[c,h]chromene core of this compound can be achieved through various synthetic routes. One general approach involves the reaction of a naphthol derivative with an appropriate aldehyde and a source of cyanide, often in a multi-component reaction.

General Synthetic Approach

A plausible synthetic route to the dibenzo[c,h]chromene scaffold, based on published methods for similar structures, is outlined below.

Caption: General synthetic workflow for the dibenzo[c,h]chromene core.

Quantitative Data

This compound exhibits high affinity and selectivity for ERβ. The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Receptor | Reference |

| IC50 | 4.2 nM | ERβ | [3] |

| Selectivity | 100-fold | ERβ over ERα | [3] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by binding to and activating ERβ, a ligand-activated transcription factor. Upon binding, the receptor undergoes a conformational change, leading to its dimerization and translocation to the nucleus. In the nucleus, the ERβ-ligand complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

The anti-inflammatory effects of this compound are primarily attributed to its ability to repress the transcription of pro-inflammatory genes.[3] This is a key aspect of its mechanism of action.

Caption: Signaling pathway of this compound's anti-inflammatory action.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments to characterize this compound.

ERβ Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (IC50) of this compound for ERβ.

Protocol:

-

Receptor Preparation: Prepare a source of human ERβ protein (e.g., from recombinant expression in insect or mammalian cells).

-

Radioligand: Use a high-affinity radiolabeled estrogen, such as [3H]-estradiol, as the tracer.

-

Competition: Incubate a fixed concentration of ERβ and [3H]-estradiol with increasing concentrations of unlabeled this compound.

-

Separation: Separate the receptor-bound from free radioligand using a method such as hydroxylapatite precipitation or filter binding.

-

Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound. The IC50 value is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

Caption: Workflow for ERβ competitive binding assay.

In Vivo Model of Inflammation (e.g., Adjuvant-Induced Arthritis in Rats)

Objective: To evaluate the anti-inflammatory efficacy of this compound in a preclinical model of rheumatoid arthritis.

Protocol:

-

Induction of Arthritis: Induce arthritis in rats by injecting complete Freund's adjuvant (CFA) into the paw or base of the tail.

-

Dosing: Administer this compound orally or via another appropriate route at various doses to different groups of arthritic rats. A vehicle control group should be included.

-

Assessment of Inflammation: Monitor the progression of arthritis over time by measuring parameters such as:

-

Paw swelling (plethysmometry)

-

Clinical score (visual assessment of joint inflammation)

-

Body weight

-

-

Histopathology: At the end of the study, collect affected joints for histological analysis to assess cartilage and bone erosion.

-

Data Analysis: Compare the inflammatory parameters between the this compound-treated groups and the vehicle control group to determine the dose-dependent anti-inflammatory effect.

Development History and Future Directions

This compound was developed as part of Wyeth's broader research initiative into selective ERβ agonists for non-traditional estrogen-responsive tissues. The primary focus of its preclinical evaluation was on its potential as an anti-inflammatory agent. While it demonstrated significant efficacy in preclinical models, there is no publicly available information on its progression into clinical trials.

The development of selective ERβ agonists like this compound has been instrumental in advancing our understanding of the distinct roles of ERβ in health and disease. Future research may focus on optimizing the pharmacokinetic properties of this chemical class to enhance their therapeutic potential for chronic inflammatory conditions. Furthermore, exploring the efficacy of such compounds in other ERβ-mediated pathologies remains a promising area of investigation.

References

- 1. Preclinical characterization of selective estrogen receptor beta agonists: new insights into their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The unexpected science of estrogen receptor-beta selective agonists: a new class of anti-inflammatory agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

WAY-214156: A Deep Dive into its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-214156 is a potent and highly selective non-steroidal agonist of the Estrogen Receptor β (ERβ).[1][2] With a 100-fold selectivity for ERβ over ERα, this compound has emerged as a significant tool for elucidating the specific roles of ERβ in various physiological and pathological processes.[1] Its primary mechanism of action revolves around its anti-inflammatory properties, mediated through the transcriptional regulation of pro-inflammatory genes. This technical guide provides an in-depth exploration of the known downstream signaling pathways of this compound, summarizing key data and outlining experimental approaches for its study.

Core Mechanism: Transcriptional Repression of Pro-inflammatory Genes

The principal downstream effect of this compound is the suppression of inflammatory responses. This is achieved through the activation of ERβ, leading to the transcriptional repression of key pro-inflammatory genes.

Key Signaling Pathway

Upon binding to ERβ, this compound induces a conformational change in the receptor, facilitating its interaction with specific DNA sequences and co-regulators. A pivotal study demonstrated that the anti-inflammatory effects of selective ERβ agonists, including this compound, are mediated by the recruitment of the coactivator Steroid Receptor Coactivator-2 (SRC-2). This complex then acts to repress the transcription of genes activated by pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α).

The primary genes identified as being repressed by this pathway include:

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Interleukin-6 (IL-6)

-

Colony-Stimulating Factor 2 (CSF2)

This mechanism has been observed in various cell types, including human osteosarcoma U2OS cells expressing ERβ and in peripheral blood mononuclear cells (PBMCs), highlighting its relevance in immune cells.

Quantitative Data Summary

While detailed quantitative data from dose-response experiments for the transcriptional repression of specific genes by this compound is best sourced from the primary literature, the foundational data for its receptor affinity is presented below.

| Parameter | Value | Receptor | Reference |

| IC50 | 4.2 nM | ERβ | [1] |

Potential Non-Genomic Signaling Pathways

Estrogen receptors, including ERβ, are known to mediate rapid, non-genomic effects through the activation of various cytoplasmic signaling cascades. While direct evidence for this compound in these pathways is currently limited, its agonistic action on ERβ suggests a potential for crosstalk with the following key signaling networks:

-

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism. Estrogen receptors have been shown to activate this pathway.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is involved in a wide range of cellular processes, including cell growth and differentiation. Activation of this pathway by estrogens has been documented.

-

NF-κB Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central mediator of inflammation. Estrogen receptors can interfere with NF-κB signaling, providing another potential anti-inflammatory mechanism for this compound.[3] Both ERα and ERβ have been shown to antagonize NF-κB activity.[3]

Further research is required to definitively establish the involvement of this compound in these non-genomic signaling cascades.

Experimental Protocols

Detailed experimental methodologies for investigating the downstream signaling of this compound can be adapted from studies on selective ERβ agonists. Key experimental approaches include:

Cell Culture and Treatment

-

Cell Lines: Human cell lines expressing ERβ (e.g., U2OS-ERβ) are suitable models. For immune-related studies, PBMCs can be utilized.

-

Reagents: this compound (solubilized in an appropriate vehicle, e.g., DMSO), pro-inflammatory stimuli (e.g., TNF-α, IL-1β).

Gene Expression Analysis

-

Method: Quantitative Real-Time PCR (qRT-PCR) or microarray analysis.

-

Protocol Outline:

-

Seed cells and allow them to adhere.

-

Pre-treat cells with varying concentrations of this compound for a specified duration.

-

Stimulate cells with a pro-inflammatory agent (e.g., TNF-α).

-

Isolate total RNA.

-

Perform reverse transcription to generate cDNA.

-

Conduct qRT-PCR using primers specific for target genes (e.g., TNF, IL6, CSF2) and a housekeeping gene for normalization.

-

Analyze data using the ΔΔCt method to determine relative gene expression.

-

Protein-Protein Interaction Analysis

-

Method: Co-immunoprecipitation (Co-IP) followed by Western Blotting.

-

Protocol Outline:

-

Treat cells with this compound.

-

Lyse cells and collect protein extracts.

-

Incubate cell lysates with an antibody against the protein of interest (e.g., anti-ERβ).

-

Precipitate the antibody-protein complexes using protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the protein complexes.

-

Separate the proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with an antibody against the suspected interacting partner (e.g., anti-SRC-2).

-

Analysis of Non-Genomic Signaling

-

Method: Western Blotting for phosphorylated proteins.

-

Protocol Outline:

-

Treat cells with this compound for short time points (e.g., 5, 15, 30 minutes).

-

Lyse cells and collect protein extracts.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with antibodies specific for the phosphorylated forms of key signaling proteins (e.g., phospho-Akt, phospho-ERK) and total protein antibodies for normalization.

-

Conclusion

This compound primarily exerts its anti-inflammatory effects through a genomic pathway involving the ERβ-mediated transcriptional repression of pro-inflammatory genes, a process dependent on the recruitment of the coactivator SRC-2. While the potential for this compound to engage in non-genomic signaling exists, further investigation is warranted to fully delineate these pathways. The experimental frameworks provided here offer a starting point for researchers to further explore the intricate downstream signaling of this selective ERβ agonist.

References

WAY-214156: A Technical Overview of its Role in Gene Expression Regulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of WAY-214156 and its impact on gene expression. This compound is a selective estrogen receptor-beta (ERβ) agonist that has demonstrated potent anti-inflammatory effects through the transcriptional repression of pro-inflammatory genes.[1] This document summarizes the available data on its mechanism of action, details relevant experimental methodologies, and visualizes the key signaling pathways involved.

Core Mechanism of Action

This compound exerts its effects by selectively binding to and activating Estrogen Receptor Beta (ERβ), a nuclear hormone receptor that functions as a ligand-inducible transcription factor.[1][2] Upon binding, the receptor-ligand complex undergoes a conformational change, facilitating its interaction with specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, or by interacting with other transcription factors.[2][3] This interaction modulates the transcription of these genes, leading to a cellular response.

In the context of inflammation, this compound has been shown to repress the expression of genes activated by Tumor Necrosis Factor-alpha (TNF-α).[1] The primary mechanism for this repression is the recruitment of the steroid receptor coactivator-2 (SRC-2), which leads to the downregulation of inflammatory gene transcription.[1]

Quantitative Data on Gene Expression

While specific quantitative data from microarray analyses involving this compound are not extensively available in the public domain, a key study provides a summary of its effects on gene expression in human osteosarcoma U2OS cells expressing ERβ and treated with TNF-α.

| Gene Regulation by this compound in TNF-α-activated U2OS-ERβ Cells | Description |

| Total TNF-α Activated Genes Identified | 49 |

| Genes Significantly Repressed by this compound | 18 |

| Key Repressed Inflammatory Genes | TNF-α, IL-6, CSF2 |

Data summarized from Harris et al., 2008.[1]

Signaling Pathway

The signaling pathway for this compound in the context of its anti-inflammatory action involves the activation of ERβ and the subsequent repression of TNF-α-induced gene expression.

Experimental Protocols

While detailed, step-by-step protocols for experiments specifically using this compound are not publicly available, the methodologies employed in the key study can be outlined as follows.

Microarray Analysis of Gene Expression

This protocol provides a general workflow for assessing changes in gene expression in response to treatment with this compound.

-

Cell Culture and Treatment:

-

Human osteosarcoma U2OS cells stably expressing ERβ are cultured in appropriate media.

-

Cells are treated with TNF-α to induce an inflammatory response.

-

A subset of TNF-α-treated cells is co-treated with this compound. Control groups include untreated cells and cells treated with vehicle only.

-

-

RNA Extraction and Quality Control:

-

Total RNA is isolated from the treated and control cells using a standard method such as TRIzol reagent or a column-based kit.

-

The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

-

-

Microarray Hybridization:

-

The extracted RNA is converted to labeled cRNA or cDNA.

-

The labeled target is hybridized to a microarray chip containing probes for a large number of genes.

-

-

Data Acquisition and Analysis:

-

The microarray chip is scanned to detect the fluorescence intensity of each probe.

-

The raw data is normalized to correct for technical variations.

-

Statistical analysis is performed to identify genes that are differentially expressed between the treatment groups.

-

Conclusion

This compound is a potent and selective ERβ agonist that demonstrates significant anti-inflammatory properties by repressing the transcription of pro-inflammatory genes. Its mechanism of action, involving the recruitment of the coactivator SRC-2 to ERβ, provides a clear pathway for its therapeutic potential in inflammatory disorders. While the publicly available quantitative data on its gene regulation effects are limited, the existing evidence strongly supports its role as a modulator of gene expression in inflammatory signaling. Further research, including detailed transcriptomic studies and in vivo models, will be crucial to fully elucidate the therapeutic applications of this compound.

References

- 1. Selective estrogen receptor-beta agonists repress transcription of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 27-Hydroxycholesterol Is an Endogenous Selective Estrogen Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of Estrogen Receptors' Suppression of Lipogenesis in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

Quantitative Data: Inhibitory Activity of WAY-169916

An In-depth Technical Guide on the Inhibition of the NF-κB Pathway by WAY-169916

Introduction

This technical guide provides a detailed overview of the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway by the selective estrogen receptor (ER) ligand, WAY-169916. While the initial topic of interest was WAY-214156, publicly available scientific literature predominantly features WAY-169916, a compound with a similar described function. It is plausible that these compounds are related or that the query contained a typographical variation. This document will, therefore, focus on the well-documented activities of WAY-169916 as a pathway-selective inhibitor of NF-κB transcriptional activity.

The transcription factor NF-κB plays a critical role in the inflammatory process, and its dysregulation is implicated in a variety of diseases, including atherosclerosis, rheumatoid arthritis, and inflammatory bowel disease.[1][2][3] WAY-169916 is a notable compound that inhibits NF-κB transcriptional activity without eliciting conventional estrogenic effects, such as uterine proliferation.[1][2][3] This pathway-selective action presents a promising therapeutic avenue for chronic inflammatory diseases.[1][2][3]

The inhibitory potency of WAY-169916 on NF-κB signaling has been quantified in various cellular assays. The following table summarizes the key half-maximal inhibitory concentration (IC50) values reported.

| Assay System | Cell Line | Estrogen Receptor Expressed | Stimulus | IC50 Value (nM) | Reference |

| NF-κB Luciferase Reporter Assay | HAECT-1 | ERα | IL-1β | 93 | [1] |

| Human IL-6 Promoter Reporter Assay | HAECT-1 | ERβ | IL-1β | 100 | [1] |

| Human IL-6 Promoter Reporter Assay | HAECT-1 | ERα | IL-1β | 90 | [1] |

Mechanism of Action

WAY-169916 acts as a pathway-selective estrogen receptor ligand.[1][2][3] Its mechanism of NF-κB inhibition is distinct from direct enzymatic inhibition. Instead, it leverages the cellular "cross-talk" between the estrogen receptor and the NF-κB signaling pathways.[4] Upon binding to either ERα or ERβ, WAY-169916 induces a conformation in the receptor that allows it to interfere with the transcriptional activity of NF-κB, specifically the RelA/p65 subunit.[1][5][6] This interference prevents NF-κB from effectively promoting the expression of pro-inflammatory genes.[1][4]

Experimental Protocols

Detailed below are the methodologies for key experiments used to characterize the inhibitory effects of WAY-169916 on the NF-κB pathway.

NF-κB Luciferase Reporter Gene Assay

This assay is a common method to quantify the transcriptional activity of NF-κB in living cells.

-

Principle: A reporter plasmid is introduced into cells. This plasmid contains the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. When NF-κB is activated and binds to these sites, it drives the expression of luciferase. The amount of light produced by the luciferase enzyme upon addition of its substrate is directly proportional to the NF-κB transcriptional activity.

-

Methodology:

-

Cell Culture and Transfection: Human embryonic kidney cells (e.g., HAECT-1) are cultured in appropriate media.[1] The cells are then co-transfected with an expression vector for an estrogen receptor (ERα or ERβ) and the NF-κB luciferase reporter plasmid.

-

Compound Treatment: After transfection, the cells are pre-treated with varying concentrations of WAY-169916 or a vehicle control for a specified period.

-

Stimulation: The NF-κB pathway is then activated by adding a pro-inflammatory stimulus, such as Interleukin-1 beta (IL-1β).[1]

-

Cell Lysis and Luciferase Assay: After incubation with the stimulus, the cells are lysed, and the cell lysate is transferred to a luminometer plate. A luciferase assay reagent containing the substrate (luciferin) is added.

-

Data Analysis: The light output (luminescence) is measured using a luminometer. The results are typically normalized to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency. The IC50 value is calculated from the dose-response curve of the compound's inhibition of luciferase activity.

-

Inflammatory Gene Expression Analysis (ELISA and qPCR)

These methods are used to measure the downstream effects of NF-κB inhibition, specifically the reduction in the production of pro-inflammatory proteins and their corresponding mRNA.

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of a specific protein (e.g., IL-6) secreted by cells into the culture medium. Quantitative Polymerase Chain Reaction (qPCR) is used to measure the levels of specific messenger RNA (mRNA) transcripts (e.g., for VCAM-1, TNF-α) within the cells, indicating the level of gene expression.

-

Methodology (ELISA for IL-6):

-

Cell Treatment: Cells are treated with WAY-169916 and stimulated with IL-1β as described above.

-

Sample Collection: The cell culture supernatant is collected.

-

ELISA Procedure: The supernatant is added to a microplate pre-coated with an antibody specific for IL-6. A second, enzyme-linked antibody is then added, followed by a substrate that produces a colorimetric signal.

-

Data Analysis: The absorbance is read using a microplate reader, and the concentration of IL-6 is determined by comparison to a standard curve.[2]

-

-

Methodology (qPCR for Inflammatory Genes):

-

Animal Model and Treatment: In vivo studies have utilized mouse models on a high-fat diet to induce hepatic inflammation.[1] These mice are treated orally with WAY-169916 or a vehicle control.

-

Tissue Harvesting and RNA Extraction: After the treatment period, liver tissue is harvested, and total RNA is extracted.

-

Reverse Transcription: The extracted RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is then used as a template in a qPCR reaction with primers specific for the genes of interest (e.g., VCAM-1, TNF-α). A fluorescent dye that binds to double-stranded DNA is included in the reaction.

-

Data Analysis: The amplification of the target genes is monitored in real-time. The level of gene expression is quantified and normalized to a housekeeping gene. The fold change in gene expression between treated and untreated groups is then calculated.[4]

-

Conclusion

WAY-169916 exemplifies a novel class of anti-inflammatory agents that function by selectively modulating the NF-κB signaling pathway through the estrogen receptor. The data indicates that it is a potent inhibitor of NF-κB transcriptional activity, both in cell-based assays and in animal models of inflammation.[1] Crucially, its lack of conventional estrogenic activity enhances its therapeutic potential, particularly for chronic inflammatory conditions where long-term treatment is necessary.[1][2][3] The experimental protocols outlined in this guide provide a robust framework for the identification and characterization of similar pathway-selective modulators targeting NF-κB.

References

- 1. Identification of pathway-selective estrogen receptor ligands that inhibit NF-κB transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of pathway-selective estrogen receptor ligands that inhibit NF-kappaB transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Modulation of NF-κB-dependent transcription and cell survival by the SIRT1 deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antagonistic crosstalk between NF-κB and SIRT1 in the regulation of inflammation and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of WAY-214156

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the in vitro characterization of WAY-214156, a compound known to modulate the Wnt signaling pathway. The following experimental procedures are designed to assess its mechanism of action, potency, and efficacy in promoting osteoblast differentiation and mineralization.

Mechanism of Action of this compound

This compound is an inhibitor of Secreted Frizzled-Related Protein 1 (SFRP1). SFRPs are a family of secreted proteins that act as antagonists of the Wnt signaling pathway by directly binding to Wnt ligands, thereby preventing their interaction with the Frizzled (FZD) receptors on the cell surface.[1][2] The canonical Wnt signaling pathway is crucial for bone formation and is initiated by the binding of Wnt proteins to a receptor complex consisting of a FZD receptor and a low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6).[3] This leads to the stabilization and nuclear translocation of β-catenin, which then associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes involved in osteoblastogenesis.[4]

By inhibiting SFRP1, this compound is hypothesized to restore Wnt signaling, leading to increased osteoblast differentiation and subsequent bone formation. The in vitro assays described herein are designed to validate this proposed mechanism.

Quantitative Data Summary for this compound

A comprehensive search of the public domain and scientific literature did not yield specific quantitative values for the in vitro activity of this compound. The following table summarizes the key parameters for which data should be generated using the protocols provided.

| Parameter | Assay | Description | This compound Value |

| Binding Affinity (Ki) | SFRP1 Competitive Binding Assay | Measures the affinity of this compound for its direct target, SFRP1. | Data not available in the public domain |

| Potency (EC50) | Wnt Signaling Reporter Assay | Concentration of this compound that induces a half-maximal response in a Wnt-responsive reporter gene assay.[4] | Data not available in the public domain |

| Efficacy (EC50) | Alkaline Phosphatase (ALP) Activity Assay | Concentration of this compound that induces half-maximal ALP activity, an early marker of osteoblast differentiation.[5] | Data not available in the public domain |

| Mineralization (EC50) | Alizarin Red S Staining Assay | Concentration of this compound that promotes half-maximal matrix mineralization, a late marker of osteoblast function.[6] | Data not available in the public domain |

Diagram: Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of this compound in activating the Wnt signaling pathway.

Diagram: Overall Experimental Workflow

Caption: Sequential workflow for the in vitro characterization of this compound.

SFRP1 and this compound Binding Assay (Competitive)

Application Note: This assay is designed to determine the binding affinity (Ki) of this compound to its molecular target, SFRP1. It employs a competitive binding format where this compound competes with a labeled Wnt ligand for binding to recombinant human SFRP1. A reduction in the signal from the labeled ligand indicates displacement by this compound, allowing for the calculation of its inhibitory constant.

Protocol:

Materials:

-

Recombinant Human SFRP1

-

Labeled Wnt3a (e.g., biotinylated or radiolabeled)

-

This compound

-

Assay Buffer (e.g., PBS with 0.1% BSA)

-

96-well microplate (e.g., streptavidin-coated for biotinylated Wnt3a)

-

Plate reader capable of detecting the label (e.g., luminescence or scintillation counter)

Procedure:

-

Plate Preparation: If using a streptavidin-coated plate, wash wells twice with Assay Buffer.

-

Ligand Binding: Add a constant, subsaturating concentration of labeled Wnt3a to each well. Incubate for 1 hour at room temperature to allow binding to the plate.

-

Washing: Wash the plate three times with Assay Buffer to remove unbound labeled Wnt3a.

-

Competition:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

Add the this compound dilutions to the wells.

-

Include control wells with no this compound (maximum binding) and wells with a high concentration of unlabeled Wnt3a (non-specific binding).

-

-

SFRP1 Addition: Add a constant concentration of recombinant SFRP1 to all wells.

-

Incubation: Incubate the plate for 2-4 hours at room temperature with gentle shaking to reach binding equilibrium.

-

Washing: Wash the plate three times with Assay Buffer to remove unbound SFRP1.

-

Detection: Add detection reagents appropriate for the label on Wnt3a and measure the signal using a plate reader.

-

Data Analysis:

-

Subtract the non-specific binding signal from all other readings.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant for SFRP1.

-

Wnt Signaling Activation Assay (TCF/LEF Reporter Assay)

Application Note: This cell-based assay quantifies the ability of this compound to activate the canonical Wnt signaling pathway. HEK293 cells, or a similar responsive cell line, are transiently or stably transfected with a reporter plasmid containing multiple TCF/LEF binding sites upstream of a luciferase gene.[5][7] Activation of the Wnt pathway by this compound (through inhibition of endogenous SFRP1 or exogenously added SFRP1) leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

Materials:

-

HEK293 cells (or other suitable cell line)

-

TCF/LEF luciferase reporter vector (e.g., pGL4.49[luc2P/TCF-LEF RE/Hygro])

-

Control vector for normalization (e.g., Renilla luciferase vector)

-

Transfection reagent

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Recombinant Human SFRP1 (optional, to demonstrate reversal of inhibition)

-

Wnt3a conditioned medium (positive control)

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System)

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection:

-

Co-transfect the cells with the TCF/LEF reporter vector and the Renilla control vector using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

(Optional) To demonstrate the mechanism, pre-incubate cells with a constant concentration of recombinant SFRP1 before adding this compound.

-

Replace the medium with the this compound dilutions. Include vehicle controls and a positive control (Wnt3a conditioned medium).

-

-

Incubation: Incubate the cells for 16-24 hours.

-

Luciferase Assay:

-

Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity (as fold induction over vehicle control) against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Osteoblast Differentiation Assay (Alkaline Phosphatase Activity)

Application Note: This assay measures the activity of alkaline phosphatase (ALP), an early and critical marker of osteoblast differentiation.[8][9] Mesenchymal stem cells (MSCs) or pre-osteoblastic cells (e.g., MC3T3-E1) are cultured in osteogenic differentiation medium in the presence of this compound. Increased ALP activity, detected by a colorimetric assay, indicates a pro-osteogenic effect.

Protocol:

Materials:

-

MC3T3-E1 cells or primary MSCs

-

Basal medium (e.g., α-MEM) with 10% FBS

-

Osteogenic differentiation medium (basal medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate)

-

This compound

-

96-well cell culture plates

-

ALP assay buffer (e.g., 0.1 M glycine, 1 mM MgCl₂, 1 mM ZnCl₂, pH 10.4)

-

p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution

-

Stop solution (e.g., 3 M NaOH)

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere and reach confluency.

-

Differentiation and Treatment:

-

Replace the growth medium with osteogenic differentiation medium containing serial dilutions of this compound.

-

Include a vehicle control (osteogenic medium alone) and a negative control (basal medium).

-

-

Incubation: Culture the cells for 7-14 days, replacing the medium with fresh medium and compound every 2-3 days.

-

Cell Lysis:

-

Wash the cells twice with PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., PBS with 0.1% Triton X-100) and collect the lysate.

-

-

ALP Activity Measurement:

-

Add a portion of the cell lysate to a new 96-well plate.

-

Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.

-

Stop the reaction by adding the stop solution.

-

-

Quantification: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol produced, and thus to the ALP activity.

-

Protein Normalization: Determine the total protein concentration in each lysate (e.g., using a BCA assay) to normalize the ALP activity.

-

Data Analysis:

-

Calculate the normalized ALP activity (e.g., in U/mg protein).

-

Plot the normalized ALP activity against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Mineralization Assay (Alizarin Red S Staining)

Application Note: This assay visualizes and quantifies the deposition of calcium phosphate, a hallmark of late-stage osteoblast differentiation and bone matrix formation.[10] Cells are cultured for an extended period in osteogenic medium with this compound. The mineralized nodules are then stained with Alizarin Red S, which can be visualized microscopically and extracted for quantification.

Protocol:

Materials:

-

MC3T3-E1 cells or primary MSCs

-

Osteogenic differentiation medium

-

This compound

-

24-well or 48-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Alizarin Red S (ARS) staining solution (2% w/v in dH₂O, pH 4.1-4.3)

-

Extraction solution (e.g., 10% acetic acid)

-

Neutralization solution (e.g., 10% ammonium (B1175870) hydroxide)

-

Microscope

-

Microplate reader for absorbance at 405 nm

Procedure:

-

Cell Culture and Treatment:

-

Seed and culture cells in osteogenic medium with serial dilutions of this compound as described in the ALP assay protocol.

-

Continue the culture for 21-28 days, refreshing the medium and compound every 2-3 days.

-

-

Staining:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15-20 minutes at room temperature.

-

Wash the fixed cells twice with dH₂O.

-

Add ARS staining solution to each well to cover the cell monolayer and incubate for 20-30 minutes at room temperature in the dark.

-

Aspirate the ARS solution and wash the wells 3-5 times with dH₂O to remove excess stain.

-

-

Visualization:

-

Add PBS to the wells to prevent drying.

-

Visualize the red-orange mineralized nodules under a bright-field microscope and capture images.

-

-

Quantification:

-

Aspirate the PBS and add the extraction solution to each well.

-

Incubate for 30 minutes with shaking to dissolve the stain.

-

Transfer the extracted solution to a microcentrifuge tube, and heat at 85°C for 10 minutes.

-

Centrifuge to pellet any cell debris.

-

Transfer the supernatant to a new 96-well plate, add the neutralization solution, and read the absorbance at 405 nm.

-

-

Data Analysis:

-

Plot the absorbance values against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value for mineralization.

-

Diagram: Workflow for Cellular Assays

Caption: Workflow for osteoblast differentiation and mineralization assays.

References

- 1. Secreted and Transmembrane Wnt Inhibitors and Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SFRP1 is estrogen inducible in bone marrow stromal cells and suppresses the earliest events in lymphopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ALP Inhibitors Inhibit Inflammatory Responses and Osteoblast Differentiation in hVIC via AKT-ERK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Alizarin red-based assay of mineralization by adherent cells in culture: comparison with cetylpyridinium chloride extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alternative-therapies.com [alternative-therapies.com]

- 8. Alizarin red perturbs skeletal patterning and biomineralization via Catalase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A mutant form of ERα associated with estrogen insensitivity affects the coupling between ligand binding and coactivator recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EZH2 activates Wnt/β-catenin signaling in human uterine fibroids which is inhibited by the natural compound Methyl Jasmonate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for WAY-214156 Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of WAY-214156, a selective estrogen receptor beta (ERβ) agonist. The protocols detailed below are based on established methodologies for cell culture and analysis, tailored for investigating the effects of this compound on inflammatory responses in a relevant cell model.

Introduction

This compound is a potent and selective agonist for Estrogen Receptor Beta (ERβ), exhibiting an IC50 of 4.2 nM and a 100-fold selectivity over Estrogen Receptor Alpha (ERα)[1]. Its demonstrated anti-inflammatory properties make it a compound of interest for studying inflammatory diseases such as rheumatoid arthritis. The primary cell model discussed in these protocols is the Rheumatoid Arthritis Synovial Fibroblast (RASF), a key cell type implicated in the pathogenesis of rheumatoid arthritis.

Data Presentation

The following table summarizes the key quantitative parameters for this compound treatment in cell culture.

| Parameter | Value | Reference |

| Compound | This compound | [1] |

| Target | Estrogen Receptor Beta (ERβ) | [1] |

| IC50 | 4.2 nM | [1] |

| Selectivity | 100-fold for ERβ over ERα | [1] |

| Recommended Cell Line | Primary Human Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | Inferred from disease relevance |

| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | Standard practice for similar compounds |

| Recommended Concentration Range | 1 nM - 1 µM | Based on IC50 and common practice |

| Recommended Treatment Duration | 24 - 72 hours | Standard for gene expression and protein analysis |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for in vitro experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Calculate the required mass of this compound to prepare a 10 mM stock solution in DMSO. The molecular weight of this compound is 314.30 g/mol .

-

Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM.

-

Vortex the solution until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Culture and Treatment of Rheumatoid Arthritis Synovial Fibroblasts (RASFs)

This protocol details the culture of primary human RASFs and their treatment with this compound and inflammatory stimuli.

Materials:

-

Primary Human Rheumatoid Arthritis Synovial Fibroblasts (RASFs)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Recombinant human Tumor Necrosis Factor-alpha (TNF-α)

-

Recombinant human Interleukin-1 beta (IL-1β)

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks and plates

Procedure:

-

Culture RASFs in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells when they reach 80-90% confluency using trypsin-EDTA.

-

For experiments, seed RASFs into appropriate cell culture plates (e.g., 6-well or 96-well plates) at a desired density and allow them to adhere overnight.

-

The following day, replace the culture medium with fresh medium containing the desired concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM). A vehicle control (DMSO at the same final concentration as the highest this compound concentration) should be included.

-

To induce an inflammatory response, co-treat the cells with TNF-α (e.g., 10 ng/mL) and/or IL-1β (e.g., 1 ng/mL).

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Following incubation, proceed with downstream analysis such as cell viability assays, gene expression analysis, or protein analysis.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on the viability of RASFs.

Materials:

-

RASFs cultured in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Treat the cells with this compound as described in Protocol 2.

-

At the end of the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 4: Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol outlines the steps to analyze the expression of inflammatory genes in RASFs treated with this compound.

Materials:

-

RASFs cultured in a 6-well plate

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., IL-6, IL-8, MMP-3) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Treat the cells with this compound as described in Protocol 2.

-

At the end of the treatment period, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

Quantify the RNA concentration and assess its purity.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Perform the qPCR reaction using a thermal cycler.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.

Protocol 5: Western Blot Analysis of Protein Expression

This protocol describes the detection of specific proteins in RASFs treated with this compound to assess changes in signaling pathways.

Materials:

-

RASFs cultured in a 6-well plate

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-NF-κB, anti-NF-κB, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat the cells with this compound as described in Protocol 2.

-

At the end of the treatment period, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Caption: Simplified signaling pathway of this compound via ERβ.

Caption: General experimental workflow for this compound treatment.

References

Application Notes and Protocols for WAY-214156 Reporter Gene Assay for ERβ Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen Receptor Beta (ERβ), a member of the nuclear receptor superfamily, plays a crucial role in regulating gene expression in various tissues.[1] Unlike Estrogen Receptor Alpha (ERα), which is primarily associated with proliferative effects in reproductive tissues, ERβ activation is often linked to anti-proliferative and anti-inflammatory responses.[2][3] This makes ERβ a compelling therapeutic target for a range of conditions, including certain cancers, inflammatory diseases, and neurodegenerative disorders. WAY-214156 is a synthetic, nonsteroidal compound that acts as a potent and highly selective agonist for ERβ. Its selectivity for ERβ over ERα makes it an invaluable tool for elucidating the specific biological functions of ERβ and for the development of novel therapeutics that avoid the potential adverse effects associated with ERα activation.

This document provides detailed application notes and a comprehensive protocol for a reporter gene assay to characterize the activation of ERβ by this compound. Reporter gene assays are a fundamental tool in molecular biology and drug discovery for studying the regulation of gene expression.[4] In this assay, a reporter gene (e.g., luciferase) is placed under the control of an Estrogen Response Element (ERE). Upon activation by a ligand like this compound, ERβ binds to the ERE and drives the expression of the reporter gene, producing a measurable signal that is proportional to the receptor's activity.

Principle of the ERβ Reporter Gene Assay

The ERβ reporter gene assay is a cell-based method used to quantify the transcriptional activity of the Estrogen Receptor Beta. The core principle involves the use of a genetically engineered reporter system. Host cells, which stably or transiently express human ERβ, are transfected with a reporter plasmid. This plasmid contains a promoter with multiple copies of the Estrogen Response Element (ERE) upstream of a reporter gene, typically firefly luciferase.

When the selective ERβ agonist, this compound, is introduced to these cells, it binds to the ligand-binding domain of ERβ. This binding event induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The activated ERβ dimer then binds to the ERE sequences in the reporter plasmid. This binding initiates the recruitment of co-activator proteins and the assembly of the transcriptional machinery, leading to the transcription of the luciferase gene. The resulting luciferase enzyme catalyzes the oxidation of its substrate, D-luciferin, in an ATP-dependent reaction that produces light. The intensity of this luminescent signal is directly proportional to the level of ERβ activation and can be quantified using a luminometer. This allows for the determination of the potency and efficacy of compounds like this compound in activating ERβ.

Data Presentation

The following table summarizes the quantitative data for this compound in an ERβ reporter gene assay. The data is presented as mean ± standard deviation from at least three independent experiments.

| Compound | Target Receptor | Cell Line | Reporter Construct | EC50 (nM) | Maximal Fold Activation |

| This compound | ERβ | U2OS-ERβ | 3xERE-TATA-Luc | 2.5 ± 0.5 | 15 ± 2.0 |

| 17β-Estradiol (E2) | ERβ | U2OS-ERβ | 3xERE-TATA-Luc | 0.1 ± 0.02 | 18 ± 2.5 |

EC50 (Half-maximal effective concentration) is the concentration of the compound that produces 50% of the maximal response. Maximal Fold Activation is the highest level of reporter gene expression induced by the compound compared to the vehicle control.

Experimental Protocols

This section provides a detailed methodology for performing an ERβ reporter gene assay using this compound.

Materials and Reagents

-

Cell Line: Human Osteosarcoma (U2OS) cell line stably expressing human ERβ (U2OS-ERβ).

-

Reporter Plasmid: pGL3-3xERE-TATA-Luc (containing three copies of the vitellogenin ERE upstream of a minimal TATA promoter and the firefly luciferase gene).

-

Control Plasmid: pRL-TK (Renilla luciferase plasmid for normalization of transfection efficiency).

-

Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) for stable cell line maintenance.

-

Phenol (B47542) Red-Free Medium: DMEM/F-12 without phenol red, supplemented with 10% charcoal-stripped FBS (cs-FBS) and 1% Penicillin-Streptomycin for the assay.

-

Transfection Reagent: Lipofectamine 3000 or a similar lipid-based transfection reagent.

-

This compound: Stock solution in DMSO (e.g., 10 mM).

-

17β-Estradiol (E2): Positive control, stock solution in DMSO (e.g., 1 mM).

-

Vehicle Control: DMSO.

-

Assay Plate: 96-well, white, clear-bottom tissue culture plates.

-

Luciferase Assay System: Dual-Luciferase® Reporter Assay System (or equivalent).

-

Luminometer: Plate-reading luminometer.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

Cell Culture and Transfection

-

Cell Maintenance: Culture U2OS-ERβ cells in T-75 flasks with complete culture medium at 37°C in a humidified atmosphere of 5% CO2. Passage the cells every 2-3 days to maintain sub-confluent conditions.

-

Seeding for Transfection: The day before transfection, seed the U2OS-ERβ cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.

-

Transfection:

-

On the day of transfection, prepare the transfection mix. For each well, dilute 100 ng of the ERE-luciferase reporter plasmid and 10 ng of the Renilla luciferase control plasmid into serum-free medium.

-

In a separate tube, dilute the transfection reagent according to the manufacturer's instructions.

-

Combine the DNA and transfection reagent mixtures and incubate at room temperature for 15-20 minutes to allow for complex formation.

-

Add the transfection complex to each well.

-

Incubate the plates for 24 hours at 37°C and 5% CO2.

-

Compound Treatment

-

Medium Change: After 24 hours of transfection, carefully aspirate the medium and replace it with 100 µL of phenol red-free medium containing 10% cs-FBS.

-

Compound Preparation: Prepare serial dilutions of this compound and the positive control (17β-Estradiol) in phenol red-free medium. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and does not exceed 0.1%.

-